Golotimod

Content Navigation

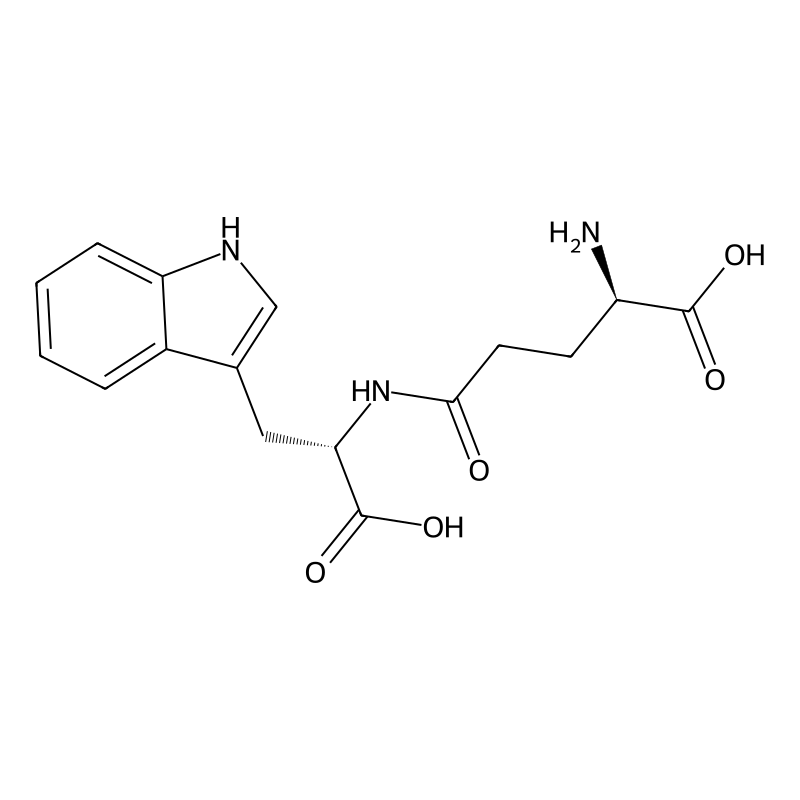

Researchers reliant on standard alpha-linked dipeptides encounter rapid peptidase hydrolysis and lack STAT3 inhibition. Golotimod’s gamma-D-glutamyl-L-tryptophan linkage confers proteolytic resistance, oral bioavailability, and specific STAT3 blockade.

- Aqueous solubility 100 mg/mL eliminates DMSO vehicle artifacts.

- Validated batch-to-batch consistency for IFN-γ and IL-2 release assays.

- Essential for reproducible macrophage activation and Th1 polarization studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Golotimod (SCV-07, CAS 229305-39-9) is a highly specialized, synthetic dipeptide characterized by a unique gamma-D-glutamyl-L-tryptophan linkage. It is primarily procured as a potent immunomodulatory agent and STAT3 inhibitor for advanced preclinical research. Unlike many lipophilic peptide therapeutics, Golotimod exhibits exceptional aqueous solubility (up to 100 mg/mL) and oral bioavailability . Its specific stereochemistry and gamma-linkage make it a critical benchmark compound for studies requiring targeted Th1 immune response stimulation, macrophage activation, and resistance to standard proteolytic degradation [1].

Research Fit

Procuring generic L-glutamyl-L-tryptophan, alpha-linked peptide analogs, or crude mixtures of D-glutamine and L-tryptophan is a critical failure point for specialized immunomodulatory assays. Standard alpha-linked L-peptides are rapidly hydrolyzed by gastrointestinal and serum peptidases, resulting in half-lives of minutes and negligible oral bioavailability [1]. In contrast, the specific gamma-D-glutamyl linkage in Golotimod provides profound steric hindrance and enzymatic resistance, ensuring the intact molecule reaches target immune cells [2]. Furthermore, unlinked amino acid mixtures completely fail to bind the necessary receptors or inhibit STAT3 signaling, meaning the covalently linked, stereospecific dipeptide is strictly required for reproducible pharmacodynamic responses [3].

Substitution Risk

References

- [1] Comprehensive Review of γ-Glutamyl Peptides and Their Effect on Inflammation, ACS Publications, 2022.

- [2] Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst, Frontiers in Microbiology, 2014.

- [3] Aspinall RJ, Pockros PJ. SCV-07 (SciClone Pharmaceuticals/Verta). Curr Opin Investig Drugs. 2006 Feb;7(2):180-5.

Proteolytic Stability and In Vivo Half-Life

The structural design of Golotimod incorporates a gamma-D-glutamyl linkage, which fundamentally alters its susceptibility to enzymatic cleavage compared to standard peptides. While generic alpha-linked L-L dipeptides undergo rapid hydrolysis by gastrointestinal proteases (often degrading within 30 minutes in vivo), Golotimod exhibits extreme resistance to these enzymes, maintaining structural integrity for extended periods [1]. This resistance underpins its oral bioavailability and sustained immunomodulatory effect.

| Evidence Dimension | Resistance to gastrointestinal peptidases |

| Target Compound Data | Near-complete resistance to standard peptidases |

| Comparator Or Baseline | Standard alpha-linked L-L dipeptides (<30 min half-life) |

| Quantified Difference | Extended systemic half-life and oral bioavailability vs rapid degradation |

| Conditions | In vivo / simulated gastrointestinal fluid models |

Buyers must select the gamma-D-linked isomer to ensure the compound survives oral administration and systemic circulation in preclinical models without requiring complex protective formulations.

Aqueous Solubility and Formulation Compatibility

A major bottleneck in peptide and small-molecule procurement is poor solubility, often necessitating DMSO or complex excipients that can confound cellular assays. Golotimod demonstrates exceptional aqueous solubility, dissolving at concentrations up to 100 mg/mL (approximately 300 mM) in pure water . This is a massive advantage over conventional, highly lipophilic STAT3 inhibitors, which typically require organic solvents and exhibit poor aqueous behavior.

| Evidence Dimension | Aqueous solubility at neutral pH |

| Target Compound Data | 100 mg/mL (299.99 mM) in H2O |

| Comparator Or Baseline | Typical small-molecule STAT3 inhibitors (e.g., Stattic) (<1 mg/mL, requiring DMSO) |

| Quantified Difference | >100-fold increase in aqueous solubility |

| Conditions | Standard laboratory handling at ambient temperature |

High water solubility drastically simplifies formulation workflows, allowing for solvent-free dosing in sensitive in vivo and in vitro immune models.

Target-Specific STAT3 Inhibition and Cytokine Upregulation

The biological value of Golotimod relies entirely on its specific sequence and linkage. When compared to unlinked precursor mixtures (D-glutamine and L-tryptophan), only the intact Golotimod dipeptide successfully inhibits STAT3 signaling and stimulates T-helper 1 (Th1) cells to produce interferon-gamma (IFN-gamma) and interleukin-2 (IL-2) [1]. The crude mixture fails to trigger this targeted pathway, confirming that the intact molecule is the active pharmacophore.

| Evidence Dimension | STAT3 inhibition and Th1 cytokine induction |

| Target Compound Data | Significant STAT3 inhibition and IFN-gamma release |

| Comparator Or Baseline | Unlinked D-glutamine + L-tryptophan mixture (negligible activity) |

| Quantified Difference | Exclusive pathway activation by the intact dipeptide |

| Conditions | In vitro macrophage and T-cell proliferation assays |

Demonstrates that cost-saving attempts to use precursor amino acid mixtures will fail, making the procurement of the purified, intact dipeptide mandatory for pathway-specific research.

Stereochemical Purity via Enzymatic Synthesis

The procurement of Golotimod benefits from advanced enzymatic synthesis routes (e.g., utilizing bacterial gamma-glutamyltranspeptidase), which yield exceptionally high stereochemical purity (>99%) [1]. In contrast, traditional multi-step chemical peptide synthesis often struggles with racemization and requires toxic coupling reagents, leading to variable batch purity and trace contaminants that can trigger off-target immune responses.

| Evidence Dimension | Stereochemical purity and batch consistency |

| Target Compound Data | >99% stereopurity with zero toxic coupling reagents |

| Comparator Or Baseline | Traditional chemically synthesized dipeptides (variable purity, trace contaminants) |

| Quantified Difference | Elimination of racemization and chemical impurities |

| Conditions | Industrial and laboratory-scale synthesis |

High-purity enzymatically derived material ensures reproducible results in highly sensitive immunological assays where trace chemical contaminants could cause false-positive immune activation.

Orally Bioavailable Peptide Formulation Benchmarking

Due to its gamma-D-glutamyl linkage, Golotimod serves as an ideal positive control and benchmark material for researchers developing orally stable peptide therapeutics. Its resistance to gastrointestinal peptidases allows formulators to validate novel oral delivery systems against a known, highly stable standard [1].

Targeted STAT3 Inhibition in Immunomodulation Models

Golotimod's high aqueous solubility (100 mg/mL) and specific STAT3 inhibitory profile make it the preferred choice for in vivo models of infectious disease and oncology. It allows researchers to achieve potent Th1 immune stimulation and macrophage activation without the confounding toxicities associated with DMSO-solubilized small-molecule inhibitors.

Standardized Cytokine Release Assays

As a highly pure, enzymatically synthesized dipeptide, Golotimod is utilized as a reliable positive control in in vitro assays measuring interferon-gamma (IFN-gamma) and interleukin-2 (IL-2) production. Its batch-to-batch consistency ensures reproducible baseline metrics for T-cell and macrophage activation studies [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Golotimod is an orally bioavailable synthetic peptide containing the amino acids D-glutamine and L-tryptophan connected by a gamma-glutamyl linkage with potential immunostimulating, antimicrobial and antineoplastic activities. Although the exact mechanism of action is unknown, golotimod appears to inhibit the expression of STAT-3, reversing immunosuppression and stimulating an anti-tumor immune response. This agent may stimulate the production of T-lymphocytes, in particular the helper T (Th1) cells, activate macrophages, and increase levels of interleukin 2 and interferon gamma. STAT-3, a transcription factor upregulated in many cancer cell types, is involved in tumor cell growth and survival and immunosuppression.

Mechanism of Action

Other CAS

Wikipedia

2: Watkins B, Pouliot K, Fey E, Tuthill C, Sonis S. Attenuation of radiation- and chemoradiation-induced mucositis using gamma-D-glutamyl-L-tryptophan (SCV-07). Oral Dis. 2010 Oct;16(7):655-60. doi: 10.1111/j.1601-0825.2010.01671.x. PubMed PMID: 20412446.

3: Rose WA 2nd, Tuthill C, Pyles RB. An immunomodulating dipeptide, SCV-07, is a potential therapeutic for recurrent genital herpes simplex virus type 2 (HSV-2). Int J Antimicrob Agents. 2008 Sep;32(3):262-6. doi: 10.1016/j.ijantimicag.2008.04.010. Epub 2008 Jul 10. PubMed PMID: 18619817.

4: Aspinall RJ, Pockros PJ. SCV-07 (SciClone Pharmaceuticals/Verta). Curr Opin Investig Drugs. 2006 Feb;7(2):180-5. Review. PubMed PMID: 16499289.

5: Suzuki H, Kato K, Kumagai H. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase. J Biotechnol. 2004 Aug 5;111(3):291-5. PubMed PMID: 15246665.

6: Simbirtsev A, Kolobov A, Zabolotnych N, Pigareva N, Konusova V, Kotov A, Variouchina E, Bokovanov V, Vinogradova T, Vasilieva S, Tuthill C. Biological Activity of Peptide SCV-07 Against Murine Tuberculosis. Russ J Immunol. 2003 Apr;8(1):11-22. PubMed PMID: 12717550.

Explore Compound Types